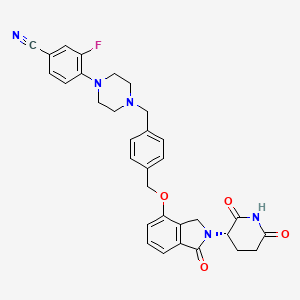

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

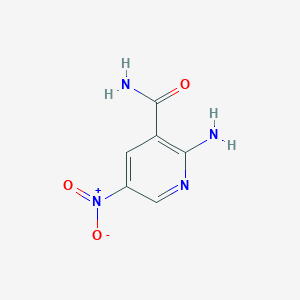

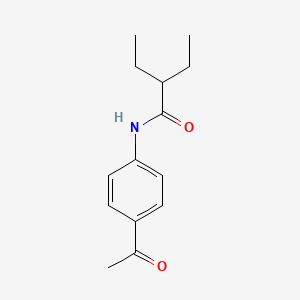

This compound is a quinoline derivative with a sulfonyl group attached to a chlorophenyl group. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions with sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would likely depend on the presence of the sulfonyl and quinoline groups. Sulfonyl groups are often involved in substitution reactions, while quinoline derivatives can participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .科学的研究の応用

Tubulin Polymerization Inhibition

Studies have shown that compounds containing sulfone groups, similar to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine, exhibit significant antiproliferative activity and can inhibit tubulin polymerization. This effect is comparable to combretastatin A-4, indicating potential applications in cancer research and therapy due to their ability to destabilize microtubules and inhibit cell division (Lee et al., 2011).

Synthesis of Aza-aromatic Compounds

The compound's structural framework facilitates the synthesis of diverse aza-aromatic compounds through reactions involving sulfonyl azide and amines. Such chemical transformations are crucial for developing novel heterocyclic compounds with potential pharmaceutical applications (Chen et al., 2011).

Nucleophilic Addition and Cyclization

Hydroxylamine-O-sulfonic acid has been utilized in reactions with chloroquinolines, leading to heteroaromatic hydroxylamine-O-sulfonates. These compounds, upon further reaction, undergo nucleophilic addition and cyclization, showcasing the versatility of sulfonyl-containing compounds in synthesizing complex heterocycles with potential biological activities (Sączewski et al., 2011).

Metal-Free Synthesis of Arylsulfonylquinolines

A novel metal-free method has been developed for synthesizing 3-arylsulfonylquinoline derivatives, which are important in pharmaceuticals. This method involves a tert-butyl hydroperoxide mediated cycloaddition, demonstrating an efficient way to form C-S bonds and quinoline rings simultaneously, which could be useful in the synthesis of drugs (Zhang et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3S/c1-4-24(5-2)21-18-13-16(27-6-3)9-12-19(18)23-14-20(21)28(25,26)17-10-7-15(22)8-11-17/h7-14H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWISOINUOTDDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2442611.png)

![3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2442615.png)

![1'-Tosylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2442616.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2442617.png)

![(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B2442620.png)